2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCJYLRMVCORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988848 | |
| Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69134-42-5 | |
| Record name | Phenethylamine, 4-chloro-N-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069134425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method allows for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylethylamines.
Scientific Research Applications
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, potentially modulating neurotransmitter release and activity. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- 2-(2-Chlorophenyl)-1-phenylethan-1-amine Hydrochloride (CAS 1235440-44-4)
- Key Difference : The chlorophenyl group is in the ortho position instead of para.
- Implications :
- Solubility : Ortho-substituted compounds often exhibit lower aqueous solubility due to reduced symmetry and increased molecular packing efficiency .
Functional Group Variations
- 1-(4-Chlorophenyl)-2-phenylethan-1-amine Hydrochloride (CID 12790990)
- Key Difference : The chlorophenyl and phenyl groups are swapped on the ethanamine chain.
- Molecular Formula : C₁₄H₁₅Cl₂N (same as the target compound).
- Implications :
- Receptor Binding: The altered spatial arrangement may affect interactions with chiral receptors or enzymes. The SMILES notation (C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)N) highlights this structural distinction .
Heterocyclic Analogs
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)
- Key Difference : Incorporates a thiazole ring instead of a benzene ring.
- Molecular Formula : C₁₀H₁₀Cl₂N₂S.
- Implications :
- Electronic Properties : The thiazole’s electron-rich sulfur and nitrogen atoms may enhance hydrogen bonding, improving target engagement in antimicrobial or antiviral applications.
- Metabolic Stability : Heterocycles like thiazole often resist oxidative degradation, extending half-life .
Branched-Chain Derivatives
- 2-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1002557-04-1)
- Key Difference : A methyl branch replaces one hydrogen on the ethanamine chain.
- Molecular Formula : C₁₀H₁₄Cl₂N.
- Implications :
- Lipophilicity : Increased branching elevates logP values, enhancing blood-brain barrier permeability.
- Synthetic Utility : Branched analogs are common in psychostimulant or antidepressant drug design .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-1-phenylethan-1-amine HCl | 69134-42-5 | C₁₄H₁₅Cl₂N | 268.18 | Para-chlorophenyl, phenyl |
| 2-(2-Chlorophenyl)-1-phenylethan-1-amine HCl | 1235440-44-4 | C₁₄H₁₅Cl₂N | 268.18 | Ortho-chlorophenyl |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 690632-35-0 | C₁₀H₁₀Cl₂N₂S | 261.17 | Thiazole ring |
| 2-(4-Chlorophenyl)-2-methylpropan-1-amine HCl | 1002557-04-1 | C₁₀H₁₄Cl₂N | 236.13 | Branched methyl group |
Table 2: Commercial Availability and Pricing (2025 Data)
| Compound Name | Vendor | Purity | Price (USD) |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1-phenylethan-1-amine HCl | Santa Cruz Biotech | 95% | $197/250 mg |
| 2-(4-Chlorophenyl)-1-phenylethan-1-amine HCl | AK Scientific | 95% | Not listed |
| 2-(2-Chlorophenyl)-1-phenylethan-1-amine HCl | CymitQuimica | 95% | €412/100 mg |
Biological Activity
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride, commonly referred to as 4-chloroamphetamine , is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to amphetamines and has been studied for its effects on the central nervous system (CNS), particularly its role as a stimulant and its interactions with various neurotransmitter systems.
- Molecular Formula : C15H16ClN·HCl
- CAS Number : 69134-42-5
- Molecular Weight : 271.16 g/mol
The biological activity of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly:
- Dopaminergic System : The compound acts as a releasing agent for dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft, which is associated with stimulant effects.
- Serotonergic System : It also influences serotonin release, which may contribute to mood modulation and other psychoactive effects.
Biological Activity and Effects
Research has demonstrated several biological activities associated with this compound:
- Stimulant Effects : Similar to amphetamines, it enhances alertness and energy levels by increasing dopamine availability.
- Potential Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant-like effects through serotonergic mechanisms.
- Neurotoxicity : There are concerns regarding the neurotoxic potential of chlorinated amphetamines, which can lead to long-term damage in dopaminergic neurons.
Study 1: Neuropharmacological Effects
A study published in Neuropharmacology evaluated the effects of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride on rodent models. The findings indicated:
- Increased locomotor activity at low doses.
- Significant elevation in extracellular dopamine levels in the striatum.
Study 2: Serotonin Release
Research conducted by Smith et al. (2019) demonstrated that this compound could induce serotonin release in vitro, suggesting potential implications for mood disorders. The study reported:
- A dose-dependent increase in serotonin levels in cultured neurons.
Study 3: Comparative Analysis
A comparative analysis of various substituted amphetamines highlighted that 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride exhibited enhanced potency compared to other derivatives, particularly concerning dopamine release.
Data Table: Biological Activity Overview
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Dopamine Release | Increased locomotion | Neuropharmacology Study |
| Serotonin Release | Elevated serotonin levels | Smith et al., 2019 |
| Neurotoxicity Potential | Damage to dopaminergic neurons | Comparative Analysis |
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should employ statistical design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical variables, while response surface methodology refines optimal conditions . Reduction steps (e.g., using NaBH₄ or LiAlH₄) require anhydrous conditions to prevent side reactions, and purification via recrystallization (using ethanol/water mixtures) enhances purity . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. How can researchers characterize the physicochemical properties of this compound to validate its structural integrity?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern and amine proton environment. Compare chemical shifts with structurally analogous compounds (e.g., chlorphentermine derivatives) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₄Cl₂N⁺, expected m/z 266.04) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., ~262°C) and detects polymorphic transitions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas during salt formation) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating waste into halogenated organic containers .
Q. Which computational tools can predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Quantum Chemistry : Use Gaussian or ORCA for reaction path searches (e.g., aminolysis mechanisms) and transition-state modeling .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to receptors like serotonin transporters, leveraging crystallographic data from homologous proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) using PRISMA guidelines. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability assays vs. whole-cell models .
- Orthogonal Validation : Replicate key findings using alternative techniques (e.g., surface plasmon resonance vs. radioligand binding) to confirm target engagement .
Q. What advanced experimental designs are suitable for studying its reaction mechanisms under catalytic conditions?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O in hydrolysis experiments to track oxygen incorporation via mass spectrometry .
- In Situ Spectroscopy : Employ ReactIR or Raman spectroscopy to monitor intermediates during Pd-catalyzed cross-coupling reactions .
Q. How can interdisciplinary approaches enhance the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Medicinal Chemistry : Introduce fluorine atoms at the phenyl ring to modulate lipophilicity (logP) and blood-brain barrier penetration, guided by Hansch analysis .
- Process Engineering : Optimize continuous-flow synthesis to scale up derivatives while minimizing thermal degradation (residence time <5 min at 100°C) .
Q. What methodologies address challenges in reconciling computational predictions with experimental data for this compound?
- Methodological Answer :
- Error Analysis : Compare DFT-calculated activation energies with experimental kinetics (e.g., Arrhenius plots) to identify systematic deviations .
- Active Learning : Integrate failed experimental data into machine learning models (e.g., Bayesian optimization) to refine predictive algorithms for solubility or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
